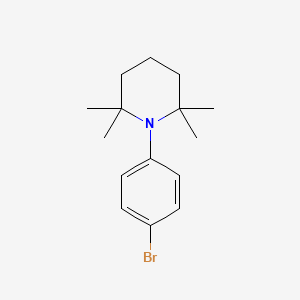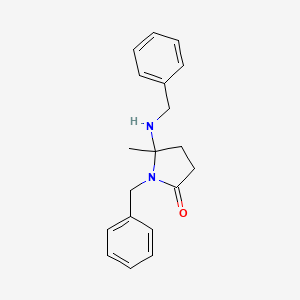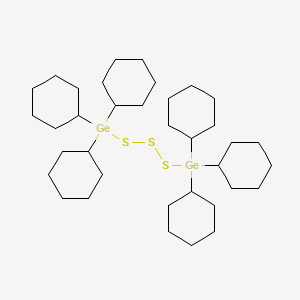
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) typically involves the reaction of tricyclohexylgermanium chloride with a suitable trisulfane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the compound from impurities.
化学反应分析
Types of Reactions
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and sulfides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The tricyclohexyl groups can be substituted with other organic or inorganic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like THF, DCM, or toluene, and may require catalysts or specific temperature and pressure conditions to proceed efficiently.
Major Products
The major products formed from the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) depend on the type of reaction. For example, oxidation reactions may yield germanium oxides and sulfides, while substitution reactions can produce a variety of organogermanium derivatives.
科学研究应用
Chemistry: The compound can be used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can be used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Additionally, the presence of germanium and sulfur atoms in the compound’s structure may contribute to its reactivity and biological activity.
相似化合物的比较
Similar Compounds
Trisulfane-1,3-diyl)bis(triphenylgermane): Similar structure but with triphenyl groups instead of tricyclohexyl groups.
(Disulfane-1,2-diyl)bis(tricyclohexylgermane): Contains a disulfane linker instead of a trisulfane linker.
(Trisulfane-1,3-diyl)bis(tricyclohexylsilane): Similar compound with silicon atoms instead of germanium atoms.
Uniqueness
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is unique due to the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker This unique structural feature imparts specific electronic and steric properties to the compound, making it distinct from other similar compounds
属性
CAS 编号 |
85185-49-5 |
|---|---|
分子式 |
C36H66Ge2S3 |
分子量 |
740.4 g/mol |
IUPAC 名称 |
tricyclohexyl-(tricyclohexylgermyltrisulfanyl)germane |
InChI |
InChI=1S/C36H66Ge2S3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-41-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-36H,1-30H2 |
InChI 键 |
JNAMBVRHZGYIHS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[Ge](C2CCCCC2)(C3CCCCC3)SSS[Ge](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


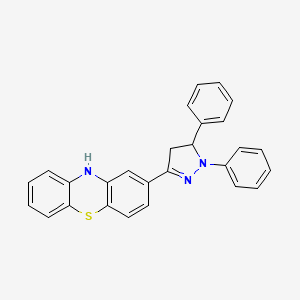
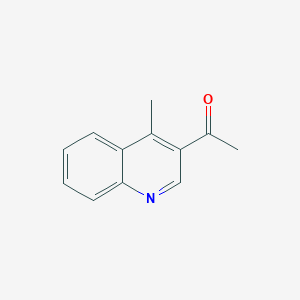
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
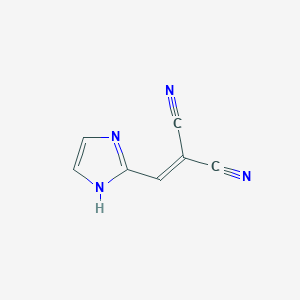
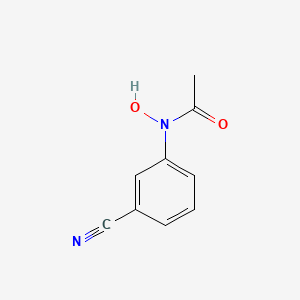
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
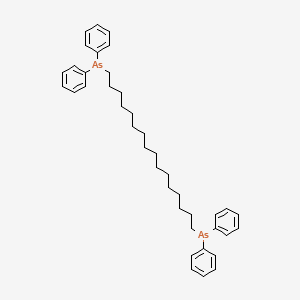

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
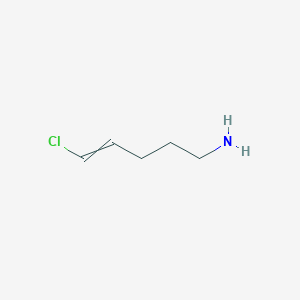
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
